

Application Notes and Protocols for Lopinavir/Ritonavir Oral Solution in Pediatric Studies

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Compound of Interest		
Compound Name:	Lopinavir/Ritonavir	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and analysis of **Lopinavir/Ritonavir** (LPV/r) oral solutions intended for pediatric research. The information compiled is intended to guide the development of age-appropriate formulations to overcome the challenges associated with the commercially available oral solution, which include poor palatability and high concentrations of ethanol and propylene glycol.[1][2][3][4]

Formulation of Extemporaneous LPV/r Oral Suspension

The commercial LPV/r oral solution (Kaletra® or generic equivalents) contains 80 mg/mL lopinavir and 20 mg/mL ritonavir, but also includes approximately 42% (v/v) ethanol and 15% (w/v) propylene glycol, which are concerns for pediatric populations, especially neonates.[1][2] [5][6] Extemporaneous compounding from tablets is a viable alternative to develop a more suitable formulation for pediatric studies.

Materials and Equipment

Lopinavir/Ritonavir tablets (e.g., Kaletra® 200 mg/50 mg)



- Carboxymethylcellulose (CMC), 1% w/v solution in citrate buffer (pH 4.2)
- Mortar and pestle
- Syringes (50 mL)
- Female-female Luer-lock connector
- Weighing balance
- Purified water
- Citric acid and sodium citrate for buffer preparation

Protocol for Compounding a 20 mg/mL Lopinavir and 5 mg/mL Ritonavir Suspension

This protocol is adapted from a study that developed a stable oral suspension from commercially available tablets.[7][8]

- Prepare the Suspension Vehicle:
 - Prepare a citrate buffer solution with a pH of 4.2.
 - Disperse 1% w/v of carboxymethylcellulose (CMC) in the citrate buffer to create a viscous vehicle.
- Tablet Trituration:
 - Using a mortar and pestle, crush the required number of Lopinavir/Ritonavir tablets to obtain a fine, homogenous powder.[7][8]
- Suspension Preparation:
 - Accurately weigh the powdered tablets.
 - Transfer the weighed powder into a 50 mL syringe.



- Draw 20 mL of the 1% CMC suspension vehicle into a second 50 mL syringe.
- Connect the two syringes using a female-female Luer-lock connector.
- Pass the powder and vehicle back and forth between the syringes approximately 20 times
 to ensure thorough mixing and a homogenous whitish suspension.[7][8]
- The final concentration of this suspension will be 20 mg/mL of lopinavir and 5 mg/mL of ritonavir.[7][8]
- Storage:
 - The prepared suspension should be stored in appropriate containers. Stability studies
 have shown that such a preparation is stable for at least two weeks at room temperature
 and under refrigeration (4°C).[7]

Quality Control and Stability Testing

It is crucial to assess the quality and stability of the extemporaneously prepared oral solution.

Physical Stability Assessment

- Visual Inspection: Regularly inspect the suspension for any changes in color, odor, and for signs of phase separation or caking.
- Particle Size Distribution: Analyze the particle size distribution of the suspended particles to ensure homogeneity and prevent sedimentation.[7][8]

Chemical Stability Assessment: HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the concentration of lopinavir and ritonavir and to detect any degradation products.[9][10][11][12][13]

2.2.1. Chromatographic Conditions



Parameter	Condition 1[10]	Condition 2[11]
Column	Kromasil C18 (4.6 x 250mm, 5μm)	Waters Reliant C8 (250 x 4.6 mm, 5 μ)
Mobile Phase	Triethylamine (TEA) buffer (pH 4.0) and Methanol (65:35 v/v)	Monobasic potassium phosphate buffer and Acetonitrile (55:45 v/v)
Flow Rate	1.0 mL/min	1.5 mL/min
Detection	UV at 227 nm	UV at 215 nm
Retention Time (LPV)	2.079 min	30.887 min
Retention Time (RTV)	4.045 min	24.087 min
Linearity Range (LPV)	5-35 μg/mL	12.5-37.5 μg/mL
Linearity Range (RTV)	5-35 μg/mL	3.125-9.375 μg/mL

2.2.2. Sample Preparation for HPLC Analysis

- Accurately weigh an aliquot of the oral suspension.
- Dilute the sample with the mobile phase to a concentration within the validated linear range.
- Filter the diluted sample through a 0.45 μm syringe filter before injection into the HPLC system.

Palatability and Taste-Masking

The poor taste of LPV/r is a significant barrier to adherence in children.[3]

Taste-Masking Strategies

- Flavoring Agents: The addition of sweetening and flavoring agents to the extemporaneous formulation can improve its taste.
- Administration with Food: Administering the oral solution with sweet or tangy foods such as chocolate syrup or peanut butter can help mask the bitter taste.



 Numbing Taste Buds: Giving the child ice chips before administering the medication can numb the taste buds and improve tolerability.

Alternative Formulations

For pediatric studies, consider alternative formulations if available, as they are designed to be more palatable and avoid the excipient-related safety concerns of the oral solution.[2]

- Oral Granules/Pellets: These can be sprinkled on soft food.
- Tablets: For children who can swallow them, tablets are a good alternative.[6][14] Note that crushing LPV/r tablets is generally not recommended as it can significantly reduce drug exposure.[4]

Dosing and Administration in Pediatric Patients

Dosing of LPV/r in children is complex and should be based on body weight or body surface area (BSA).[5][6]

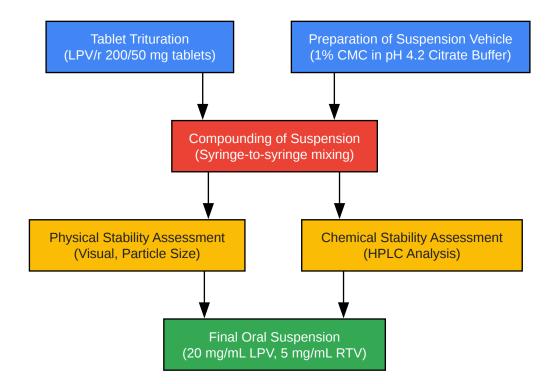
Dosing Recommendations for LPV/r Oral Solution

Age Group	Recommended Dosage (without concomitant efavirenz, nevirapine, or nelfinavir)
14 days to 6 months	16 mg/4 mg per kg twice daily, or 300 mg/75 mg per m² twice daily.[13]
12 mg/3 mg per kg twice daily for childred control of the control	

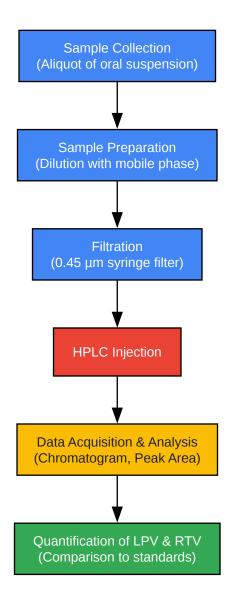
Note: The total daily dose should not exceed the adult dose of 400 mg/100 mg twice daily.[5]

Diagrams









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References

 1. Safety and Pharmacokinetics of Lopinavir/Ritonavir Oral Solution in Preterm and Term Infants Starting Before 3 Months of Age - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 2. Appendix A: Pediatric Antiretroviral Drug Information Lopinavir/Ritonavir | NIH [clinicalinfo.hiv.gov]
- 3. The Palatability of Lopinavir and Ritonavir Delivered by an Innovative Freeze-Dried Fast-Dissolving Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appendix A: Pediatric Antiretroviral Drug Information Ritonavir | NIH [clinicalinfo.hiv.gov]
- 5. drugs.com [drugs.com]
- 6. Lopinavir and Ritonavir Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Data on compounding lopinavir and ritonavir suspension for non-cooperative COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Lopinavir and Ritonavir in Bulk and Tablet Dosage Form - ProQuest [proquest.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. rjptonline.org [rjptonline.org]
- 13. A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
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